1-(4-フルオロ-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)ペンタン-1-オン

説明

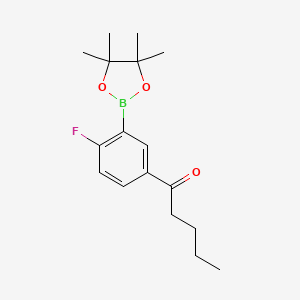

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one is a useful research compound. Its molecular formula is C17H24BFO3 and its molecular weight is 306.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成反応

この化合物は、有機合成反応における重要な反応中間体です。 炭素-炭素カップリング反応および炭素ヘテロカップリング反応において多くの用途があります .

生物活性および薬理効果

そのユニークな構造により、優れた生物活性と薬理効果を発揮します .

ホウ素中性子捕捉療法

この化合物は、ホウ素中性子捕捉療法 で広く使用されており、これは特定の種類のがんの治療に使用される放射線療法の一種です。

薬物輸送ポリマー

この化合物は、がん治療におけるフィードバック制御薬物輸送ポリマーに使用されています 。これらのポリマーは、体内の特定の細胞または領域に薬物を送達するように設計されています。

鈴木反応

この化合物の誘導体であるアリールボロン酸は、鈴木反応における重要な求核剤の1つです 。鈴木反応は、有機ホウ素化合物と有機ハロゲン化物を結合する化学反応の一種です。

フッ素含有薬剤

フッ素原子の強い電気陰性度は炭素への親和性を高めるため、フッ素含有薬剤は高い生物活性、強い安定性、および耐薬性などの利点を備えています 。この化合物は、フッ素含有化合物であるため、このような薬剤の開発に使用できます。

アミド局所麻酔薬

アミド局所麻酔薬は、臨床がん手術で広く使用されています。 生体内研究および臨床データは、アミド局所麻酔薬の使用ががん治療に有効であり、良好な適用見通しがあることを示しています .

プロテオミクス研究

この化合物は、プロテオミクス研究 でも使用されており、これはタンパク質、特にその構造と機能の大規模な研究です。

生物活性

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one is a complex organic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one is C18H27BFNO2 with a molecular weight of 319.22 g/mol. The compound features a pentanone backbone with a fluorinated phenyl group and a dioxaborolane moiety.

| Property | Value |

|---|---|

| Molecular Formula | C18H27BFNO2 |

| Molecular Weight | 319.22 g/mol |

| IUPAC Name | 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one |

| CAS Number | 2096335-83-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane group is known for its role in forming boron-containing compounds that can participate in biochemical reactions such as enzyme inhibition and modulation of signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The presence of the fluorine atom in this compound may enhance its lipophilicity and cellular uptake. In vitro studies have shown that derivatives of similar structures can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways.

Case Study:

A study conducted on related boron compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the disruption of microtubule formation during mitosis. This suggests that 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one may possess similar properties.

Antimicrobial Activity

Boron-containing compounds have also been investigated for their antimicrobial properties. The unique structure allows for interaction with microbial membranes and enzymes.

Research Findings:

A comparative study on various boron derivatives indicated that those with dioxaborolane structures exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.

Toxicological Profile

The safety profile of 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one remains under investigation. Preliminary assessments suggest low acute toxicity; however, long-term effects and environmental impact require further study.

特性

IUPAC Name |

1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BFO3/c1-6-7-8-15(20)12-9-10-14(19)13(11-12)18-21-16(2,3)17(4,5)22-18/h9-11H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSWIZAGPCBCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)CCCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675036 | |

| Record name | 1-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-37-6 | |

| Record name | 1-Pentanone, 1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。